1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate
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Overview
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole, azetidine, and methylisoxazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the azetidine derivative with the methylisoxazole carboxylate under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: A related compound with similar structural features but different functional groups.
N-(6-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl derivatives: Compounds with similar core structures but different substituents
Uniqueness
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate is unique due to its specific combination of fluorobenzo[d]thiazole, azetidine, and methylisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-8-4-12(18-22-8)14(20)21-10-6-19(7-10)15-17-11-3-2-9(16)5-13(11)23-15/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCMHCXZFMAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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